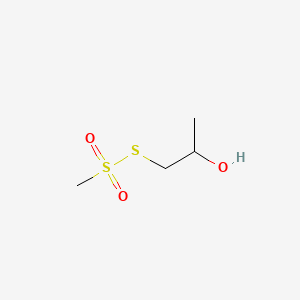

2-Hydroxypropyl methanethiosulfonate

Description

Contextual Significance of Thiosulfonates as Molecular Probes and Modifiers

Thiosulfonates are highly valued as molecular probes due to their ability to form mixed disulfide bonds with cysteine residues under mild physiological conditions. This reaction is significantly faster and more specific than that of other sulfhydryl-modifying reagents like iodoacetamides and maleimides. ttuhsc.edu The reversible nature of the disulfide bond formed by MTS reagents, which can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT), offers an additional layer of experimental control. ttuhsc.edu

These characteristics have led to the widespread use of MTS reagents in various applications, including:

Substituted Cysteine Accessibility Method (SCAM): This powerful technique is used to map the topology of membrane proteins, such as ion channels. By systematically introducing cysteine mutations and assessing their accessibility to membrane-impermeant or -permeant MTS reagents, researchers can deduce which parts of the protein are exposed to the aqueous environment.

Protein Structure and Function Studies: By modifying specific cysteine residues, scientists can investigate their role in enzymatic activity, protein-protein interactions, and conformational changes.

Spin Labeling for EPR Spectroscopy: MTS reagents functionalized with a spin label, such as a nitroxide moiety, are used in Electron Paramagnetic Resonance (EPR) spectroscopy to study the local environment and dynamics of specific sites in a protein. nih.gov

Overview of 2-Hydroxypropyl Methanethiosulfonate (B1239399) within the Broader Methanethiosulfonate Class

2-Hydroxypropyl methanethiosulfonate (HPMTS) is a specific member of the MTS family of compounds. Its chemical structure includes a hydroxyl group, which imparts distinct polarity and potential for hydrogen bonding compared to simple alkyl MTS reagents. While many MTS reagents have been extensively documented in academic research as tools for protein modification, HPMTS is most notably recognized for its application as a broad-spectrum microbiocide and microbiostat. epa.gov It is used in industrial settings to control the growth of slime-forming bacteria, fungi, and algae in systems such as cooling towers, pulp and paper mills, and as a preservative in paints and coatings. epa.gov

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C4H10O3S2 |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 30388-01-3 |

| Appearance | Light to bright yellow liquid with a pungent sour odor |

| Synonyms | S-(2-Hydroxypropyl)thiomethanesulfonate, HPTMS, Methanesulfonothioic acid, S-(2-hydroxypropyl) ester |

This table is interactive. You can sort and filter the data.

Historical Development and Emerging Research Trajectories

The development of methanethiosulfonate reagents for chemical biology research emerged from the need for more specific and efficient sulfhydryl-modifying agents than were previously available. ttuhsc.edu The pioneering work in this area demonstrated the superior reactivity and selectivity of MTS compounds for cysteine residues. This led to the synthesis and application of a wide array of MTS derivatives with different charges, sizes, and functionalities to probe various aspects of protein biology.

While the primary documented use of this compound has been in industrial applications as a biocide, its chemical structure suggests potential for more specialized roles in chemical biology research. epa.gov The presence of a hydroxyl group could influence its solubility, membrane permeability, and interaction with the local environment of a target cysteine residue.

Emerging research trajectories for thiosulfonates continue to expand their application in chemical biology. These include the development of novel cross-linking agents, photo-activatable probes, and reagents for the targeted delivery of therapeutic agents. While specific research applications for HPMTS in these areas are not yet widely reported, its properties suggest it could be a valuable addition to the chemical biologist's toolkit. The biocidal mechanism of thiosulfonates, which often involves the disruption of essential thiol-containing enzymes in microorganisms, provides a strong rationale for further investigation into the specific molecular interactions of HPMTS. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

30388-01-3 |

|---|---|

Molecular Formula |

C4H10O3S2 |

Molecular Weight |

170.3 g/mol |

IUPAC Name |

1-methylsulfonylsulfanylpropan-2-ol |

InChI |

InChI=1S/C4H10O3S2/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3 |

InChI Key |

CYRYBYQBGSMZMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(CSS(=O)(=O)C)O |

physical_description |

Light to bright yellow liquid with a pungent sour odor; [Reference #1] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxypropyl Methanethiosulfonate and Analogues

Established Synthetic Pathways for 2-Hydroxypropyl Methanethiosulfonate (B1239399)

The synthesis of 2-Hydroxypropyl methanethiosulfonate can be approached through several established methods common for the preparation of thiosulfonates. These methods primarily revolve around the formation of the S-S bond from suitable sulfur-containing precursors.

One of the most direct and widely applicable methods for the synthesis of thiosulfonates is the reaction of a sulfonyl chloride with a thiol. In the context of this compound, this would involve the reaction of methanesulfonyl chloride with 1-mercapto-2-propanol (B90344) . This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. The choice of base and solvent is crucial to control the reaction rate and minimize side reactions.

Another established route is the oxidation of a corresponding disulfide. While this method is generally effective for symmetrical thiosulfonates, it can be adapted for unsymmetrical compounds. However, for a specific unsymmetrical thiosulfonate like this compound, this would require a more complex multi-step synthesis of the unsymmetrical disulfide precursor.

A third common pathway involves the coupling of sodium sulfinates with thiols or disulfides. For the target compound, this would entail the reaction of sodium methanesulfinate (B1228633) with 1-mercapto-2-propanol or its corresponding disulfide. This approach often requires a catalyst, such as a copper or iron salt, to facilitate the coupling reaction.

| Precursor 1 | Precursor 2 | Key Reagents/Conditions | Product |

| Methanesulfonyl chloride | 1-Mercapto-2-propanol | Base (e.g., triethylamine, pyridine), Solvent (e.g., dichloromethane (B109758), ether) | This compound |

| Sodium methanesulfinate | 1-Mercapto-2-propanol | Catalyst (e.g., Cu(I), Fe(III)), Oxidant (e.g., air, H₂O₂) | This compound |

| Dimethyl disulfide | Oxidizing agent (e.g., m-CPBA) | Solvent | Methyl methanethiosulfonate (symmetrical analog) |

Novel Approaches in the Synthesis of Thiosulfonate Derivatives

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of thiosulfonates. These novel approaches often utilize new catalytic systems and reaction conditions to improve yields, selectivity, and substrate scope.

One area of innovation is the use of transition-metal catalysts to promote the cross-coupling of various sulfur-containing starting materials. For instance, molybdenum-catalyzed selective oxidation of thiols using hydrogen peroxide or even air as the oxidant presents a green and efficient route to thiosulfonates. researchgate.net Such methods offer high atom economy and avoid the use of stoichiometric and often hazardous oxidizing agents.

Electrochemical methods have also emerged as a powerful tool for the synthesis of thiosulfonates. These methods allow for precise control over the reaction conditions by tuning the electrode potential, often obviating the need for chemical oxidants or reductants. The electrochemical synthesis of both symmetrical and unsymmetrical thiosulfonates from disulfides has been demonstrated.

Furthermore, catalyst-free methods are being explored, such as the synthesis of thiosulfonates from sodium sulfinates in water, which offers a green and economically viable alternative. biotage.com These newer methodologies, while not yet specifically reported for this compound, provide promising avenues for its synthesis and the creation of novel analogs.

| Approach | Key Features | Potential Advantages | Reference |

| Molybdenum-catalyzed oxidation | Uses H₂O₂ or air as oxidant | Green, high atom economy, good chemoselectivity | researchgate.net |

| Electrochemical synthesis | Controlled oxidation/reduction | Avoids chemical oxidants/reductants, high selectivity | N/A |

| Catalyst-free synthesis in water | Uses water as a solvent | Environmentally friendly, cost-effective | biotage.com |

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound presents a significant challenge in terms of chemo- and regioselectivity due to the presence of two nucleophilic functional groups: a primary thiol and a secondary hydroxyl group.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the reaction of 1-mercapto-2-propanol with an electrophilic sulfur reagent like methanesulfonyl chloride, the thiol group is significantly more nucleophilic than the hydroxyl group. This inherent difference in reactivity generally favors the formation of the desired S-S bond over the formation of a sulfonate ester at the hydroxyl position. digitellinc.com However, under certain conditions, particularly with a highly reactive sulfonating agent or in the presence of a strong base that can deprotonate the alcohol, the formation of the sulfonate ester byproduct can occur. Careful control of reaction temperature, stoichiometry of reagents, and the choice of a non-nucleophilic base are critical to ensure high chemoselectivity.

Regioselectivity , in this context, pertains to the site of the sulfenylation on the propyl chain. Since the starting material is 1-mercapto-2-propanol, the position of the thiol and hydroxyl groups are fixed, and the primary challenge lies in achieving the desired connectivity at the sulfur atom of the thiol. The reaction of methanesulfonyl chloride with the thiol of 1-mercapto-2-propanol is expected to proceed regioselectively to form the S-sulfonylated product, this compound.

To maximize the desired outcome, strategies such as protecting the hydroxyl group prior to the thiosulfonate formation can be employed, although this adds extra steps to the synthesis. Alternatively, optimizing the reaction conditions to favor the inherent nucleophilicity of the thiol is a more direct approach.

Purification and Isolation Techniques for Research-Grade Material

The purification of this compound to obtain a research-grade material requires techniques that can effectively separate the target compound from unreacted starting materials, byproducts, and residual reagents. The presence of the polar hydroxyl group and the thiosulfonate moiety imparts a degree of polarity to the molecule, which influences the choice of purification method.

Column chromatography is a primary technique for the purification of polar organic compounds. For this compound, normal-phase chromatography using a silica (B1680970) gel stationary phase and a suitable eluent system (e.g., a mixture of a non-polar solvent like hexane (B92381) or dichloromethane and a polar solvent like ethyl acetate (B1210297) or methanol) can be effective. The polarity of the eluent can be gradually increased to elute the desired compound. For highly polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) may be more suitable. biotage.combiotage.com

Extraction is often used as a preliminary purification step. After the reaction, the mixture can be washed with water or a mild aqueous base to remove water-soluble impurities and unreacted acid chlorides. The product can then be extracted into an organic solvent.

Distillation is generally not suitable for a relatively non-volatile and potentially thermally sensitive compound like this compound.

Crystallization can be an effective final purification step if the compound is a solid at room temperature and a suitable solvent system can be found.

The purity of the final product is typically assessed using analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For research-grade material, a high degree of purity is essential, often requiring a combination of these purification and analytical methods.

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxypropyl Methanethiosulfonate

General Reactivity Profiles of Methanethiosulfonates with Nucleophiles

Methanethiosulfonates (MTS) are a class of reagents recognized for their high reactivity and specificity, particularly towards sulfhydryl groups of cysteine residues in proteins. ttuhsc.edu This reactivity makes them valuable tools in biochemistry and physiology for studying protein structure and function. ttuhsc.edu The general reaction involves the alkanethiolation of a nucleophilic thiol, resulting in the formation of a mixed disulfide bond and methanesulfinic acid as a byproduct. ttuhsc.edu

The reaction is characterized by several key features:

High Specificity: MTS reagents exhibit a strong preference for sulfhydryl groups (thiols) over other nucleophilic functional groups found in proteins, such as amino or hydroxyl groups. ttuhsc.edu

Rapid Kinetics: The reaction between MTS reagents and thiols is exceptionally fast, with intrinsic reactivity on the order of 10^5 M⁻¹sec⁻¹. ttuhsc.edu This allows for modifications to be carried out quickly under mild conditions (neutral pH, room temperature), which is crucial for maintaining the native structure and function of biological molecules. ttuhsc.edu

Stoichiometric Conversion: Complete and quantitative conversion to the disulfide product can be achieved without requiring a large excess of the MTS reagent, even at millimolar protein concentrations. ttuhsc.edu

Reversibility: The disulfide bond formed by the reaction can be readily cleaved by the addition of other thiol-containing reagents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, restoring the original sulfhydryl group. ttuhsc.edu

This profile distinguishes MTS reagents from other classic sulfhydryl-modifying agents like iodoacetates and maleimides, which often react more slowly and may require a larger excess of the reagent. ttuhsc.edu

| Characteristic | Description | Significance in Research |

|---|---|---|

| Target Nucleophile | Cysteinyl Sulfhydryl Groups (Thiols) | Allows for site-specific modification of proteins at cysteine residues. ttuhsc.edu |

| Reaction Type | S-alkylation (specifically, S-thiolation) leading to a disulfide bond | Forms a stable but reversible covalent linkage. ttuhsc.edu |

| Reaction Rate | Very rapid, ~105 M-1s-1 | Enables efficient labeling and modification under mild, physiologically relevant conditions. ttuhsc.edu |

| Stoichiometry | Quantitative conversion without a large excess of reagent | Provides precise control over the modification process. ttuhsc.edu |

| Byproduct | Methanesulfinic acid (decomposes) | Minimizes interference from reaction byproducts. ttuhsc.edu |

| Reversibility | Reversible with excess thiols (e.g., DTT) | Allows for the removal of the modification, restoring the protein to its original state. ttuhsc.edu |

Thiol-Disulfide Exchange Mechanisms

The reaction of 2-Hydroxypropyl methanethiosulfonate with a thiol proceeds via a thiol-disulfide exchange mechanism. This is a class of reactions fundamental to biological processes, including protein folding, redox signaling, and enzyme catalysis. nih.govresearchgate.net The core of the mechanism is a nucleophilic substitution (SN2) reaction at a sulfur atom.

The generally accepted mechanism involves the following steps:

Nucleophilic Attack: The reaction is initiated by the deprotonated form of the attacking thiol, the thiolate anion (RS⁻), which is a potent nucleophile. researchgate.net The thiolate attacks one of the sulfur atoms of the methanethiosulfonate group.

Formation of a Trigonal Bipyramidal Intermediate: This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate, where the attacking thiolate, the central sulfur atom, and the leaving group are aligned. nih.gov

Bond Cleavage and Product Formation: The intermediate collapses as the bond between the two sulfur atoms of the original methanethiosulfonate is cleaved. This results in the formation of a new, stable disulfide bond between the attacking thiol and the methylthio group, and the release of the methanesulfinate (B1228633) anion (CH₃SO₂⁻) as the leaving group. nih.gov

Stability of this compound under Diverse Chemical Conditions (Research Context)

The stability of methanethiosulfonate reagents, including this compound, is a critical consideration for their storage and application in research settings. Like other members of this class, this compound is susceptible to hydrolysis, particularly in aqueous solutions. ttuhsc.edu

Key stability considerations include:

Hydrolysis: All methanethiosulfonates can hydrolyze in water, a process that is accelerated in the presence of nucleophiles and in buffered solutions. ttuhsc.edu Therefore, for maximum efficacy, solutions should be prepared fresh immediately before use. ttuhsc.edu While aqueous solutions may appear stable for several hours at low temperatures (e.g., 4°C), gradual degradation occurs. ttuhsc.edu

Hygroscopicity: The compound may be hygroscopic, readily absorbing moisture from the atmosphere. ttuhsc.edu This absorbed water can lead to degradation over time. Consequently, it is recommended to store the solid compound in a desiccator at low temperatures (-20°C) and allow it to warm to room temperature before opening to prevent condensation. ttuhsc.edu

pH Dependence: The stability of related compounds can be significantly influenced by pH. For instance, studies on other molecules have shown instability in strong acidic conditions (e.g., pH 1.4) but relative stability at pH values between 4 and 10. nih.gov While specific data for this compound is not detailed, it is expected that extreme pH values would accelerate its degradation.

Temperature: Elevated temperatures generally increase the rate of chemical reactions, including degradation pathways like hydrolysis. researchgate.netresearchgate.net Therefore, long-term storage at low temperatures is essential to maintain the compound's integrity. ttuhsc.edu

| Condition | Observation/Recommendation | Reason |

|---|---|---|

| Solid Storage | Store in a desiccator at -20°C. ttuhsc.edu | Prevents hydrolysis due to absorbed moisture (hygroscopicity) and slows degradation. ttuhsc.edu |

| Aqueous Solutions | Prepare fresh immediately prior to use. ttuhsc.edu | Susceptible to hydrolysis, which degrades the active reagent over time. ttuhsc.edu |

| Buffered Solutions | Decomposes relatively quickly. ttuhsc.edu | Components of the buffer can act as nucleophiles, accelerating hydrolysis. ttuhsc.edu |

| Temperature | Keep solutions cold (e.g., 4°C) for short-term storage. ttuhsc.edu | Lower temperatures decrease the rate of hydrolytic degradation. ttuhsc.edu |

| pH | Avoid strongly acidic or basic conditions. | Extreme pH can catalyze hydrolysis and other degradation pathways. |

Influence of the 2-Hydroxypropyl Moiety on Reactivity

The specific structure of the R group in an MTS reagent can modulate its physical and chemical properties. In this compound, the 2-hydroxypropyl group (–CH₂CH(OH)CH₃) introduces specific characteristics that can influence its reactivity compared to a simple alkyl methanethiosulfonate.

Solubility: The primary influence of the 2-hydroxypropyl group is the enhancement of aqueous solubility. rsc.org The hydroxyl group is polar and capable of forming hydrogen bonds with water molecules, which can increase the compound's solubility in aqueous buffers used for biological experiments. This is a significant practical advantage over more hydrophobic MTS reagents.

Steric Effects: The branched nature and size of the 2-hydroxypropyl group may introduce steric hindrance around the reactive thiosulfonate group. This could potentially modulate the rate of reaction with sterically hindered nucleophiles, although the effect is generally considered minor for small thiols.

Intramolecular Interactions: The hydroxyl group is capable of participating in hydrogen bonding. While direct intramolecular catalysis is unlikely due to the distance and geometry, the hydroxyl group can influence the local solvation shell around the reactive center. It can also form non-covalent interactions with a target molecule, potentially influencing the orientation and proximity of the MTS reagent to a specific cysteine residue. mdpi.com For example, in studies involving cyclodextrins, hydroxypropyl groups have been shown to interact with alkyl chains of guest molecules. mdpi.com

Electronic Effects: The hydroxyl group is a weakly electron-withdrawing group, but its electronic influence on the distant sulfur-sulfur bond is likely negligible and would not significantly alter the intrinsic reactivity of the thiosulfonate functional group.

Molecular Interactions of 2 Hydroxypropyl Methanethiosulfonate with Biological Macromolecules

Covalent Modification of Proteins by 2-Hydroxypropyl Methanethiosulfonate (B1239399)

MTS reagents are widely recognized for their ability to covalently modify proteins. This modification is a cornerstone of their utility in protein chemistry and structural biology.

Specificity for Cysteine Residues and Sulfhydryl Groups

Based on the known reactivity of the methanethiosulfonate functional group, 2-Hydroxypropyl methanethiosulfonate is expected to exhibit high specificity for the sulfhydryl (thiol) groups of cysteine residues in proteins. The sulfur atom of the thiol group acts as a potent nucleophile, readily attacking the electrophilic sulfur atom of the thiosulfonate. This reaction is highly selective under mild conditions, making MTS reagents valuable tools for probing the roles of specific cysteine residues. While other nucleophilic amino acid side chains exist in proteins, their reactivity towards thiosulfonates is significantly lower than that of the deprotonated thiol group (thiolate anion) of cysteine.

Mechanism of Cysteine Adduct Formation (S-Thiosulfonation)

The reaction between a cysteine residue and an MTS reagent, a process known as S-thiosulfonation, proceeds via a nucleophilic substitution mechanism. The thiolate anion of the cysteine residue attacks the disulfide bond of the methanethiosulfonate. This results in the formation of a new disulfide bond between the protein's cysteine residue and the 2-hydroxypropylthio moiety of the reagent, with the concomitant release of methanesulfinic acid as a leaving group. This covalent modification is reversible and can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, which regenerate the free sulfhydryl group on the protein.

Interactions with Nucleic Acids and Other Biomolecules (Mechanistic Studies)

While the primary targets of MTS reagents are protein thiols, the potential for interaction with other biological macromolecules like nucleic acids (DNA and RNA) exists, although it is generally considered to be much less significant. The phosphate (B84403) backbone and the nitrogenous bases of nucleic acids are less nucleophilic than the thiolate anion of cysteine. Therefore, under typical physiological conditions, significant covalent modification of nucleic acids by this compound is not expected. Mechanistic studies to investigate such interactions would be necessary to confirm this, but no such studies specific to this compound have been identified.

Identification of Molecular Targets using this compound as a Probe

The high reactivity and specificity of MTS reagents for cysteine residues make them valuable chemical probes for identifying and characterizing cysteine-containing proteins and their functional roles. A common strategy involves using MTS reagents to label accessible cysteine residues in a proteome, followed by mass spectrometry-based proteomic analysis to identify the modified proteins and the specific sites of modification. This approach can provide insights into the cellular targets of a compound and its mechanism of action. While this methodology is well-established for other MTS derivatives, its application with this compound has not been specifically documented.

Kinetic Analysis of this compound-Biomolecule Reactions

A thorough understanding of the reactivity of this compound would require detailed kinetic analysis of its reactions with sulfhydryl-containing molecules. This would involve determining the second-order rate constants for its reaction with model thiols, such as glutathione (B108866) or free cysteine, under various conditions of pH and temperature. Such data would provide quantitative insights into the reactivity of this specific MTS reagent and allow for comparisons with other known sulfhydryl-modifying agents. Unfortunately, specific kinetic data for the reaction of this compound with biomolecules is not available in the scientific literature.

Structure Activity Relationship Sar Studies of 2 Hydroxypropyl Methanethiosulfonate Derivatives

Design and Synthesis of 2-Hydroxypropyl Methanethiosulfonate (B1239399) Analogues for SAR Analysis

The design and synthesis of analogues of 2-Hydroxypropyl methanethiosulfonate are foundational to conducting comprehensive SAR studies. The synthetic strategies for these analogues typically revolve around the modification of the core 2-hydroxypropyl group to explore the impact of stereochemistry, steric bulk, and hydrophilicity on the compound's reactivity and target engagement.

A general synthetic approach involves the reaction of a corresponding substituted propyl alcohol with methanesulfonyl chloride to form a mesylate, which is then displaced by a thiosulfate (B1220275) salt, followed by reduction to the thiol and subsequent reaction with methanesulfonyl chloride to yield the desired methanethiosulfonate. To create a library of analogues for SAR analysis, variations can be introduced at several key positions.

Modifications of the Hydroxyl Group:

Etherification: The hydroxyl group can be converted to an ether to investigate the role of hydrogen bonding. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding ether analogue.

Esterification: Acylation of the hydroxyl group to form esters can probe the effects of introducing different electronic and steric properties.

Inversion of Stereochemistry: If the starting material is chiral, the synthesis can be adapted to produce the opposite enantiomer to assess the stereoselectivity of its biological target.

Modifications of the Propyl Backbone:

Alkylation: Introduction of alkyl groups at the C1 or C3 positions of the propyl chain can explore the impact of steric hindrance on target accessibility.

Fluorination: Replacement of hydrogen atoms with fluorine can alter the electronic properties and metabolic stability of the molecule.

The following table outlines a selection of designed analogues and the rationale for their synthesis in the context of an SAR study.

| Analogue Name | Modification | Rationale for Synthesis |

| 2-Methoxypropyl methanethiosulfonate | O-methylation of the hydroxyl group | To eliminate the hydrogen-bond donating capability of the hydroxyl group and assess its importance in target binding. |

| (R)-2-Hydroxypropyl methanethiosulfonate | Stereochemical inversion | To investigate the stereospecificity of the interaction with the biological target. |

| (S)-2-Hydroxypropyl methanethiosulfonate | Stereochemical inversion | To compare with the (R)-enantiomer and the racemic mixture to determine the optimal stereochemistry for activity. |

| 3-Fluoro-2-hydroxypropyl methanethiosulfonate | Fluorination of the propyl chain | To study the effect of altered electronic properties and potential for enhanced metabolic stability on biological activity. |

| 2-Hydroxy-2-methylpropyl methanethiosulfonate | Addition of a methyl group at C2 | To introduce steric bulk near the reactive thiosulfonate group and evaluate its impact on target engagement. |

These synthetic efforts provide a diverse set of molecules that are essential for systematically dissecting the relationship between chemical structure and biological function.

Correlation between Structural Features and Molecular Interaction Specificity

The specificity of the molecular interactions of this compound derivatives is largely dictated by their structural features. Methanethiosulfonate (MTS) reagents are known for their high reactivity towards sulfhydryl groups, particularly the cysteine residues in proteins. interchim.frttuhsc.edu The reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the thiosulfonate, leading to the formation of a mixed disulfide bond and the release of methanesulfinic acid. ttuhsc.edu

The 2-hydroxypropyl group plays a significant role in modulating this interaction. The hydroxyl group, with its ability to act as both a hydrogen bond donor and acceptor, can influence the orientation of the molecule within a protein's binding pocket. This can lead to increased affinity and specificity for the target cysteine residue.

Studies with various MTS reagents have shown that the nature of the R group in R-S-SO2CH3 can significantly affect the rate and specificity of the reaction. For this compound derivatives, the following correlations can be inferred:

Hydrogen Bonding: The presence of the hydroxyl group can facilitate interactions with polar amino acid residues in the vicinity of the target cysteine, thereby positioning the methanethiosulfonate group for optimal reaction. Analogues lacking this hydroxyl group, such as 2-methoxypropyl methanethiosulfonate, would be expected to exhibit altered binding affinity and potentially reduced specificity.

Stereochemistry: The stereochemical configuration at the C2 position can be critical for precise interactions within a chiral protein environment. One enantiomer may fit more favorably into a binding site, leading to a higher reaction rate and greater biological effect compared to the other enantiomer or the racemic mixture.

Steric Hindrance: The introduction of bulky substituents on the propyl chain can sterically hinder the approach of the MTS reagent to the target cysteine. This can be used to probe the size and shape of the binding pocket. For instance, a bulky substituent might prevent the reaction with a cysteine in a narrow cleft while still allowing reaction with a more exposed cysteine.

The following table summarizes the expected impact of structural modifications on the molecular interactions of this compound analogues.

| Structural Feature | Expected Impact on Molecular Interaction |

| Presence of a hydroxyl group | Facilitates hydrogen bonding with target protein, potentially increasing binding affinity and specificity. |

| Absence of a hydroxyl group | Reduced potential for hydrogen bonding, may lead to decreased affinity and altered specificity. |

| (R)- or (S)- stereochemistry | Can lead to stereospecific interactions with the chiral environment of the protein binding site, affecting binding orientation and reactivity. |

| Increased steric bulk | May hinder access to the target cysteine residue, providing information about the topology of the binding site. |

Influence of Substituent Effects on Reactivity and Target Engagement

The electronic effects of substituents on the 2-hydroxypropyl group can significantly influence the reactivity of the methanethiosulfonate moiety and its subsequent engagement with the target protein. The reactivity of the S-S bond in methanethiosulfonates is sensitive to the electronic nature of the alkyl group attached to it.

Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electrophilicity of the sulfur atom that undergoes nucleophilic attack.

Electron-Withdrawing Groups (EWGs): The introduction of an EWG, such as a fluorine atom, on the propyl chain would be expected to increase the partial positive charge on the sulfur atom of the thiosulfonate. This would make it more susceptible to nucleophilic attack by a thiolate, thereby increasing the intrinsic reactivity of the compound.

Electron-Donating Groups (EDGs): Conversely, the presence of an EDG would decrease the electrophilicity of the sulfur atom, leading to a slower reaction rate.

The influence of these substituent effects on target engagement is a combination of this intrinsic reactivity and the specific interactions within the protein's binding site. A more reactive compound may not necessarily be more effective if it is less specific and reacts with off-target cysteines.

The hydroxyl group itself can have a modest electron-withdrawing inductive effect, which can influence the reactivity of the parent compound. The following table provides a hypothetical comparison of the relative reactivities of different this compound derivatives based on the electronic nature of their substituents.

| Derivative | Substituent | Electronic Effect | Expected Relative Reactivity with Cysteine |

| This compound | -OH | Weakly electron-withdrawing | Baseline |

| 3-Fluoro-2-hydroxypropyl methanethiosulfonate | -F | Strongly electron-withdrawing | Higher |

| 2-Hydroxy-3-mehtoxypropyl methanethiosulfonate | -OCH3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Lower to similar |

| 2-Aminopropyl methanethiosulfonate | -NH2 | Electron-donating | Lower |

Computational and Theoretical Chemistry Studies on 2 Hydroxypropyl Methanethiosulfonate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Hydroxypropyl methanethiosulfonate (B1239399). lu.lvresearchgate.net By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, orbital energies, and the distribution of electron density. arxiv.orgaps.org

Studies on analogous compounds, such as methyl methanethiosulfonate, have utilized DFT and ab initio methods to determine gas-phase structures and vibrational properties. researchgate.net Such calculations reveal key bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. The electronic properties derived from these calculations, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

For 2-Hydroxypropyl methanethiosulfonate, DFT calculations could map the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecular surface. Regions of negative potential indicate likely sites for electrophilic attack, while positive regions are susceptible to nucleophilic attack. This information is vital for predicting how the molecule will interact with other chemical species.

Table 1: Representative Quantum Chemical Parameters for a Thiosulfonate Analog

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -9.584 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | 0.363 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 9.947 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules with biological macromolecules like proteins. longdom.orgnih.gov These methods are instrumental in drug discovery and in understanding the mechanisms of action for bioactive compounds. nih.govmdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could identify potential protein targets and elucidate the specific binding modes. The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the binding affinity. longdom.org This can reveal key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of biomolecular systems over time. frontiersin.orgmdpi.com An MD simulation of this compound in complex with a protein would track the motions of every atom, offering insights into the stability of the complex, conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules. nih.govmdpi.com Such simulations can also be used to calculate binding free energies, providing a more rigorous assessment of binding affinity than docking scores alone. Studies have successfully used MD simulations to investigate the interactions of the 2-hydroxypropyl moiety in other contexts, such as with cyclodextrins. nih.gov

Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of reaction pathways and the characterization of transition states. chemrxiv.orgarxiv.orgchemrxiv.org For this compound, this could involve modeling its reactions with biological nucleophiles, such as cysteine residues in proteins.

The prediction of reaction pathways often involves mapping the potential energy surface of the reacting system. By identifying the minimum energy path from reactants to products, the most likely reaction mechanism can be determined. A crucial aspect of this is the location and characterization of transition states, which are the energy maxima along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. nih.gov

Computational methods can be used to calculate the geometries and energies of transition states, providing a deeper understanding of the factors that control reaction rates. nih.gov For reactions involving thiosulfonates, these calculations can clarify the nature of bond-breaking and bond-forming processes.

Conformation Analysis of this compound and its Adducts

The biological activity and reactivity of a flexible molecule like this compound are heavily influenced by its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Computational studies on the analogous methyl methanethiosulfonate have shown that rotation around the S-S bond leads to different conformers, with the gauche conformation being preferred over the anti. researchgate.net This preference was explained through a natural bond orbital (NBO) analysis, which identified stabilizing hyperconjugative interactions. researchgate.net A similar analysis for this compound would likely reveal a complex conformational landscape due to the additional rotatable bonds in the hydroxypropyl group.

Furthermore, when this compound forms adducts, for example, by reacting with a cysteine residue, the resulting modified residue will also have a specific conformational preference. Understanding the conformation of these adducts is crucial, as it can impact the structure and function of the modified protein. Computational methods can be used to model these adducts and predict their most stable conformations. nih.gov

Analytical Methodologies for 2 Hydroxypropyl Methanethiosulfonate in Research Contexts

Spectroscopic Characterization (NMR, MS, IR) for Structural Elucidation of Research Samples

Spectroscopic methods provide fundamental information about the molecular structure of HP-MTS, confirming its identity and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the precise structure of HP-MTS by detailing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum of HP-MTS is expected to show distinct signals corresponding to the different protons in the molecule. The methyl group of the methanethiosulfonate (B1239399) moiety would appear as a singlet. The 2-hydroxypropyl group would present a more complex pattern: a doublet for the terminal methyl group, and multiplets for the methylene (B1212753) (-CH₂-) and methine (-CH-) protons, with their exact chemical shifts influenced by the neighboring hydroxyl and sulfur-linked groups. libretexts.org The hydroxyl proton would appear as a broad singlet, the position of which can be concentration and solvent-dependent. engineegroup.us

¹³C NMR: The carbon NMR spectrum provides complementary information. It is expected to show four distinct signals: one for the methyl carbon of the methanethiosulfonate group, and three for the carbons of the 2-hydroxypropyl group (methyl, methine, and methylene carbons). libretexts.org The chemical shifts of the carbons in the propyl chain are significantly influenced by their proximity to the electronegative oxygen and sulfur atoms. libretexts.orgnih.gov The presence of the disulfide bond also characteristically affects the chemical shift of adjacent carbons. nih.gov

Predicted NMR Chemical Shifts for 2-Hydroxypropyl Methanethiosulfonate

| Atom Type | Moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH₃ | Methanethiosulfonate | ~3.4 (singlet) | ~50 |

| CH₂ | 2-Hydroxypropyl | ~3.2 (multiplet) | ~75 |

| CH | 2-Hydroxypropyl | ~4.1 (multiplet) | ~68 |

| CH₃ | 2-Hydroxypropyl | ~1.3 (doublet) | ~22 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of HP-MTS and to gain structural information through fragmentation analysis. nih.govosu.edu Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation. nih.govuab.edu Characteristic fragmentation patterns would likely involve the cleavage of the C-S and S-S bonds, and the loss of a water molecule from the hydroxypropyl group, helping to confirm the connectivity of the molecule. youtube.com

Predicted Mass Spectrometry Data for this compound (C₄H₁₀O₃S₂)

| Ion Type | Formula | Predicted Exact Mass (m/z) |

|---|---|---|

| Molecular Weight | C₄H₁₀O₃S₂ | 170.25 |

| Protonated Molecule [M+H]⁺ | C₄H₁₁O₃S₂⁺ | 171.02 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the HP-MTS molecule. masterorganicchemistry.commsu.edu The spectrum would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. libretexts.org Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching of the alkyl groups. libretexts.org The thiosulfonate group is expected to show strong, characteristic stretching vibrations for the S=O bond (around 1300-1350 cm⁻¹ and 1100-1175 cm⁻¹) and a weaker absorption for the S-S bond (around 400-500 cm⁻¹).

Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium-Strong |

| S=O (Thiosulfonate) | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O (Thiosulfonate) | Symmetric Stretch | 1100 - 1175 | Strong |

| C-O (Alcohol) | Stretch | 1000 - 1260 | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of HP-MTS samples and for monitoring the progress of its synthesis. nih.gov

Reversed-phase HPLC (RP-HPLC) is a commonly used technique for separating moderately polar organic compounds like HP-MTS. researchgate.netmdpi.com A C18 stationary phase column is typically effective, with a mobile phase consisting of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

For purity assessment, a sample of HP-MTS is analyzed, and the area of the main peak is compared to the total area of all peaks in the chromatogram. An ideal analysis would show a single, sharp peak, with purity often reported as a percentage. To monitor a chemical reaction, small aliquots are taken from the reaction mixture over time and analyzed by HPLC. This allows researchers to track the consumption of starting materials and the formation of the HP-MTS product, helping to determine the reaction's endpoint.

Detection is commonly achieved with a UV detector, although the lack of a strong chromophore in HP-MTS may limit sensitivity. In such cases, a mass spectrometer or an Evaporative Light Scattering Detector (ELSD) can be used as a more universal detector. helixchrom.com

Quantitative Assays for In Vitro and Ex Vivo Research Applications

Quantitative assays are crucial for determining the concentration of HP-MTS in biological and chemical experiments.

For in vitro studies, the reactivity of HP-MTS with thiols can be quantified using spectrophotometric methods. aatbio.com A classic approach is to use Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured. thermofisher.combiocompare.com By measuring the decrease in free thiols in a solution (e.g., of glutathione (B108866) or a cysteine-containing peptide) after the addition of HP-MTS, one can quantify the amount of the reactive methanethiosulfonate compound. nih.gov Another approach involves fluorescence-based assays where HP-MTS competes with a fluorescent probe for reaction with a target thiol. nih.gov

In ex vivo research, such as studies involving cell cultures or tissue samples, quantifying HP-MTS often requires more sensitive and specific methods due to the complexity of the biological matrix. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, allowing for accurate quantification of HP-MTS even at low concentrations in complex mixtures like cell lysates or plasma. nih.gov The development of such an assay involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection parameters for HP-MTS.

Applications of 2 Hydroxypropyl Methanethiosulfonate As a Chemical Biology Tool

Use as a Cysteine-Reactive Probe for Protein Labeling

2-Hydroxypropyl methanethiosulfonate (B1239399) belongs to the class of methanethiosulfonate (MTS) reagents, which are known for their high efficiency and selectivity in labeling cysteine residues in proteins. biotium.com These reagents react rapidly with the thiol group of cysteine to form a disulfide bond. biotium.com This specific reactivity forms the basis of the substituted-cysteine accessibility method (SCAM), a powerful technique for probing protein structure and function. biotium.com In this method, cysteine residues are systematically introduced into a protein at various positions through site-directed mutagenesis. The accessibility and reactivity of these introduced cysteines are then assessed using MTS reagents. biotium.com

The reaction of 2-HPM with a cysteine residue results in the covalent attachment of the 2-hydroxypropylthio group to the protein. The hydroxyl group in its structure makes it a neutral MTS reagent, which can be advantageous in studies where maintaining the local charge environment of the protein is crucial. biotium.com The relatively small size of the attached group minimizes potential steric hindrance that could perturb the protein's natural conformation and function. researchgate.net This selective labeling allows for the introduction of a unique chemical handle at a specific site within a protein, which can then be used for various downstream applications.

| Reagent Family | Reactive Group | Target Residue | Key Application Method |

| Methanethiosulfonates (MTS) | Methanethiosulfonate | Cysteine | Substituted-Cysteine Accessibility Method (SCAM) |

Application in Investigating Protein Conformational Changes

The study of protein conformational changes is essential for understanding the dynamic nature of protein function. nih.govnih.gov Chemical probes that can report on these changes are therefore of great interest. 2-HPM can be employed to investigate protein conformational changes through the differential reactivity of cysteine residues in different protein conformations. The accessibility of a cysteine residue to 2-HPM is dependent on its local microenvironment within the protein structure. nih.gov

In a folded protein, some cysteine residues may be buried within the protein core and inaccessible to solvent, while others may be exposed on the surface. A change in protein conformation, induced by factors such as ligand binding or a change in environmental conditions, can alter the exposure of these cysteine residues. nih.gov By measuring the rate of reaction of 2-HPM with specific cysteine residues under different conditions, researchers can infer changes in the local protein structure. For example, an increase in the reaction rate would suggest that a previously buried cysteine has become more exposed, indicating a conformational change in that region of the protein. This approach, often coupled with mass spectrometry, allows for the site-specific monitoring of protein dynamics. nih.gov

Development of 2-Hydroxypropyl Methanethiosulfonate-Based Affinity Reagents

Affinity reagents are molecules that can bind specifically to a target molecule, and they are widely used in biomedical research and diagnostics. nih.gov 2-HPM can serve as a versatile building block for the development of cysteine-reactive affinity reagents. By chemically linking 2-HPM to a molecule with known binding affinity for a particular protein (a ligand), a new probe can be created that will covalently label cysteine residues in or near the ligand's binding site on the target protein.

This strategy allows for the conversion of a non-covalent binding interaction into a stable, covalent linkage. Such affinity reagents can be used to identify and map binding sites on proteins, as well as to create stable protein-ligand complexes for structural studies. The development of such probes involves the synthesis of a conjugate molecule where the 2-HPM moiety provides the cysteine reactivity and the ligand provides the targeting specificity.

Utility in Studying Enzyme Active Site Mechanisms

Many enzymes have cysteine residues in their active sites that play crucial roles in catalysis. nih.gov The reactivity of these active site cysteines makes them a target for modification by reagents like 2-HPM. By selectively modifying an active site cysteine, researchers can investigate its role in the enzyme's mechanism.

The reaction of 2-HPM with an active site cysteine can lead to the inhibition of the enzyme. A key advantage of using methanethiosulfonate reagents for this purpose is the reversibility of the disulfide bond formed. nih.gov The disulfide bond can be cleaved by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT), which can restore the enzyme's activity. This reversible inhibition allows for controlled studies of enzyme function. Furthermore, the small size of the 2-hydroxypropylthio group can provide insights into the steric constraints of the active site. nih.gov By comparing the effects of different sized MTS reagents, information about the architecture of the active site can be obtained. mdpi.comebi.ac.uk

| Enzyme Studied | Cysteine Role | Effect of MTS Reagent | Reversibility |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Functional | Reversible Inhibition | Yes |

| Triticain-α (cysteine protease) | Catalytic | Protection during purification | Yes |

Integration into Polymerization and Bioconjugation Strategies

Bioconjugation, the chemical linking of two biomolecules, and the synthesis of protein-polymer conjugates are important strategies for developing new therapeutics and research tools. thermofisher.comresearchgate.netsigmaaldrich.com 2-HPM can be integrated into these strategies as a means of attaching molecules to cysteine-containing proteins.

In the context of polymerization, monomers containing a methanethiosulfonate group could potentially be synthesized and incorporated into polymers using techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.comsigmaaldrich.comnih.govnih.gov This would result in polymers with multiple cysteine-reactive sites, which could then be used to crosslink proteins or to create protein-polymer conjugates with specific architectures.

In bioconjugation, 2-HPM can be attached to other molecules, such as fluorescent dyes, biotin (B1667282), or drugs, to create cysteine-reactive labeling reagents. researchgate.netmdpi.com These reagents can then be used to specifically attach these functional molecules to a protein of interest via a cysteine residue. The stability of the resulting disulfide bond under physiological conditions, coupled with its reversibility under reducing conditions, provides a versatile platform for a variety of bioconjugation applications. nih.gov

Future Research Directions and Unexplored Avenues for 2 Hydroxypropyl Methanethiosulfonate

Exploration of Novel Bioconjugation Strategies

Methanethiosulfonate (B1239399) reagents are well-established as sulfhydryl-reactive compounds that readily form mixed disulfide bonds with cysteine residues in proteins. This reactivity has been a cornerstone of protein chemistry, enabling the study of protein structure and function. The presence of a hydroxyl group in 2-Hydroxypropyl methanethiosulfonate opens the door to novel bioconjugation strategies that could expand the toolkit of chemical biologists.

Future research could focus on dual-functionalization strategies where the methanethiosulfonate moiety targets cysteine residues, and the hydroxyl group is subsequently or simultaneously used for a secondary conjugation. This could involve esterification or etherification reactions to attach additional probes, drugs, or imaging agents. Such orthogonal bioconjugation could enable the construction of more complex and functionally diverse biomolecules.

| Potential Bioconjugation Strategy | Description | Potential Advantage |

| Dual-Functionalization | Utilizing both the methanethiosulfonate group for cysteine targeting and the hydroxyl group for secondary conjugation. | Creation of complex, multi-functional bioconjugates. |

| Modulation of Solubility | The hydroxyl group can increase the hydrophilicity of the reagent and the resulting bioconjugate. | Improved solubility and potentially altered pharmacokinetic profiles of therapeutic proteins. |

| Orthogonal Ligation | The hydroxyl group can serve as a handle for subsequent specific chemical modifications, independent of the disulfide bond. | Stepwise and controlled assembly of intricate biomolecular constructs. |

Development of Advanced Probes Incorporating this compound

The development of advanced biochemical probes is crucial for elucidating complex biological processes. Methanethiosulfonate reagents have been instrumental in this area, particularly in the study of ion channels using the Substituted-Cysteine Accessibility Method (SCAM). In this technique, cysteine mutations are introduced into a protein, and the accessibility of these residues to various MTS reagents is assessed to map the protein's structure.

This compound could be a valuable addition to the arsenal (B13267) of MTS probes. Its neutral charge and specific size would provide a unique tool for probing the dimensions and electrostatic environment of protein channels and binding pockets.

Moreover, the hydroxyl group serves as a convenient attachment point for a variety of reporter groups, including fluorophores, biotin (B1667282) tags, and spin labels. Future research could focus on the synthesis of a new generation of probes derived from this compound. For instance, a fluorescently labeled version could be used to study protein dynamics and conformational changes in real-time. Similarly, a biotinylated derivative would enable the isolation and identification of interacting proteins through avidin-biotin chemistry.

| Probe Type | Potential Application | Information Gained |

| Fluorescent Probe | Real-time monitoring of protein conformational changes. | Dynamics of protein function, ligand binding events. |

| Biotinylated Probe | Affinity-based purification of target proteins and their binding partners. | Identification of protein-protein interactions and cellular localization. |

| Spin-Labeled Probe | Electron Paramagnetic Resonance (EPR) studies of protein structure and dynamics. | Local environmental changes and distances between labeled sites. |

Mechanistic Insights into Broader Biochemical Pathways

The reactivity of methanethiosulfonates with thiol groups is not limited to cysteine residues in proteins; they can also interact with other biologically important thiols, such as glutathione (B108866). S-Methyl methanethiosulfonate (MMTS), for example, has been used to study redox-sensitive proteins and as a reversible inhibitor of enzymes with active site cysteines.

Future research on this compound could delve into its effects on broader biochemical pathways. Its ability to modify cellular thiols could have significant implications for redox signaling, oxidative stress, and metabolic pathways. Studies could investigate how this compound alters the activity of key metabolic enzymes or transcription factors that are regulated by cysteine redox status.

For instance, the STAT3 signaling pathway, which is often dysregulated in cancer, has been shown to be a target for some methanethiosulfonate derivatives. Investigating whether this compound can modulate STAT3 activity or other signaling pathways could uncover novel therapeutic opportunities.

Integration with High-Throughput Screening for Molecular Target Discovery (pre-clinical, in vitro)

High-throughput screening (HTS) is a powerful technology for discovering new drugs and chemical probes. Assays are designed to rapidly test large libraries of compounds for their ability to modulate a specific biological target or pathway.

The unique reactivity of this compound makes it an interesting candidate for inclusion in HTS libraries, particularly for screens targeting enzymes with critical cysteine residues, such as proteases and kinases. Integration of this compound into HTS campaigns could lead to the identification of novel inhibitors or modulators of these important drug targets.

Furthermore, HTS platforms that utilize high-content imaging could be employed to screen for the effects of this compound on cellular phenotypes. For example, a screen could be designed to identify compounds that alter protein localization or induce specific morphological changes, providing clues to the compound's mechanism of action and potential molecular targets. The development of such screening platforms would accelerate the exploration of the biological activities of this and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.